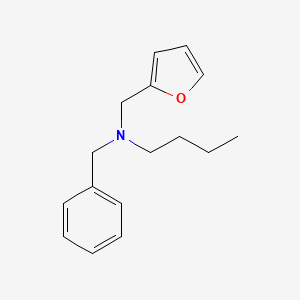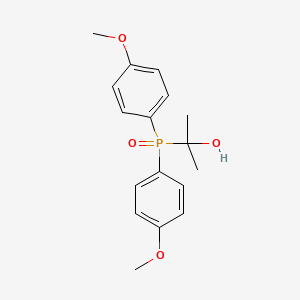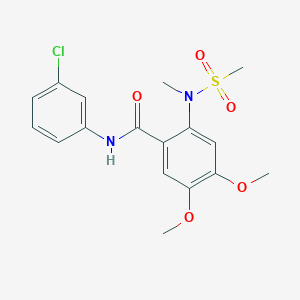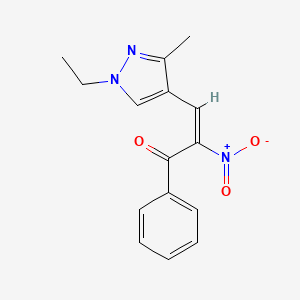![molecular formula C19H21BrN2O B4806120 (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4806120.png)
(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Descripción general
Descripción
(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a bromophenyl group and a piperazine ring substituted with a methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the bromination of phenylmethanol to obtain 3-bromophenylmethanol. This intermediate is then reacted with 4-(4-methylbenzyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group yields phenol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine ring is a common motif in many biologically active molecules, including antipsychotics and antihistamines. Researchers are exploring its potential to interact with various biological targets, such as neurotransmitter receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKXGROFOOAKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide](/img/structure/B4806050.png)

![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-3-methylpiperidine](/img/structure/B4806055.png)
![methyl 2-{[(4-methylbenzyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4806059.png)
![(5-ETHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4806064.png)
![N-(2,6-DIMETHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4806068.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4806085.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4806090.png)
![ethyl 4-{[(2-{[benzyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B4806093.png)



![isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B4806131.png)
![N-[3-(pentanoylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B4806141.png)
